molecular formula C14H9F6NO2 B1399134 Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate CAS No. 1185292-62-9

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate

Cat. No.: B1399134
CAS No.: 1185292-62-9
M. Wt: 337.22 g/mol
InChI Key: VJSXOEINEVAOIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate, has been extensively studied . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several of these derivatives are also used in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . For example, the 13C NMR spectrum of a similar compound revealed the presence of two typical methylene carbons and a carboxyl carbon, along with 21 quinoline and benzene ring carbon signals in the aromatic range .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines, which are structurally similar to this compound, have been extensively studied . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate and its derivatives are used extensively in the synthesis of novel chemical entities. For instance, Li et al. (2020) disclosed the unexpected synthesis of a related compound, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, via a Friedländer reaction. This compound serves as a versatile building block for various chemical reactions, including Williamson ether synthesis and ester hydrolysis, yielding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids in good yields (Li et al., 2020). Similarly, Molina et al. (1993) reported the synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation reactions, highlighting the chemical versatility of such compounds (Molina et al., 1993).

Antimicrobial and Antitubercular Activities

Certain derivatives of this compound have been evaluated for their antimicrobial properties. Li et al. (2019) synthesized novel quinoline derivatives exhibiting significant anti-tubercular activity against Mycobacterium smegmatis, comparable to rifampicin, a standard anti-tubercular drug (Li et al., 2019). In a related study, Lingaiah et al. (2012) explored the antibacterial activity of optically pure α-amino acid functionalized quinolone derivatives, identifying promising compounds against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).

Anticancer Potential

The potential anticancer activity of these compounds is also an area of interest. Regal et al. (2020) studied the modification of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to enhance its cytotoxic activity against various cancer cell lines (Regal et al., 2020).

Applications in Organic Synthesis

In the field of organic synthesis, these compounds have been used to develop new chemical entities. For example, Damon et al. (2006) described an efficient synthesis of a cholesteryl ester transfer protein (CETP) inhibitor using a related quinoline derivative as a key intermediate (Damon et al., 2006).

Future Directions

Trifluoromethylpyridines, which are structurally similar to Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate, are expected to have many novel applications in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO2/c1-2-23-12(22)9-6-11(14(18,19)20)21-10-4-3-7(5-8(9)10)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSXOEINEVAOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719869
Record name Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-62-9
Record name Ethyl 2,6-bis(trifluoromethyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-bis(trifluoromethyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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